2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
Historical Evolution of Quinoline-Sulfonamide Compounds in Medicinal Chemistry
Quinoline-sulfonamide hybrids trace their origins to the serendipitous discovery of sulfa drugs in the 1930s, which revolutionized antibacterial therapy. Early sulfonamides like sulfanilamide demonstrated the therapeutic potential of the sulfonamide moiety, but their limited structural diversity prompted integration with heterocyclic systems. The quinoline nucleus, first isolated from coal tar in 1834, gained prominence with the antimalarial drug quinine. By the mid-20th century, researchers began merging these pharmacophores to exploit synergistic effects. For instance, chloroquine-sulfonamide conjugates emerged as dual-action agents targeting both microbial enzymes and heme detoxification pathways.
Modern iterations, such as the title compound, reflect advancements in regioselective sulfonation and cross-coupling reactions. The incorporation of electron-withdrawing groups like 4-chlorobenzenesulfonyl enhances metabolic stability, while the acetamide side chain improves solubility and target affinity. Table 1 summarizes key milestones in quinoline-sulfonamide development:
Table 1: Historical Milestones in Quinoline-Sulfonamide Research
| Year | Development | Impact |
|---|---|---|
| 1935 | Sulfan |
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-2-4-8-20(16)26-23(28)15-27-14-22(24(29)19-7-3-5-9-21(19)27)32(30,31)18-12-10-17(25)11-13-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJQUPGUVRCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.
Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with o-toluidine and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated substituents on the phenyl ring was found to enhance lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | C. albicans | Moderate |
Pharmaceutical Applications
The compound is also being investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest activity against various diseases. Quinoline derivatives, including those with sulfonamide moieties, have been shown to possess antiviral properties . This compound may function similarly, offering a pathway for the development of new antiviral medications.
Case Study: Antiviral Properties
A study focused on quinazolinone derivatives reported their efficacy as antiviral agents. The mechanisms involved include inhibition of viral replication and interference with viral entry into host cells . The structural similarity of this compound to these derivatives suggests it may exhibit comparable antiviral activity.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It is known to interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Variations and Implications
A. Quinoline Derivatives
- Target Compound vs. ZINC2690957 (): Both share a 3-sulfonyl-substituted quinoline core. Key differences:
- Position 6 : ZINC2690957 has an ethyl group (enhancing lipophilicity), while the target compound lacks this substitution.
B. Amide-Containing Analogs
- Compound 13a/13b (): Feature cyano groups instead of the target’s sulfonyl moiety. The sulfamoylphenyl group in 13a/b may enhance hydrogen-bonding capacity versus the target’s 4-chlorobenzenesulfonyl group, affecting solubility and target binding .
- Compound I (): Dichlorophenyl and pyrazolyl groups create a planar amide conformation, contrasting with the target’s twisted quinoline-acetamide linkage. This structural rigidity in Compound I promotes stable crystal packing via N–H⋯O interactions .
C. Bioactive Analogs
- Compound G (): Triazine-based acetamide with a 4-chloro-3-fluorophenoxy group.
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide , also referred to as compound A , is a synthetic derivative belonging to the class of quinoline-based compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
Chemical Formula : CHClNOS
Molecular Weight : 366.83 g/mol
IUPAC Name : this compound
The biological activity of compound A is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it has been studied for its potential as a prolyl hydroxylase inhibitor , which is significant in the regulation of hypoxia-inducible factors (HIFs) that play a crucial role in cellular responses to low oxygen levels .
Anticancer Activity
Recent studies have explored the anticancer potential of compound A against various cancer cell lines. The compound demonstrated significant cytotoxic effects in vitro, particularly against breast cancer (MCF-7), colon cancer (SW480), and lung cancer (A549) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, suggesting its role as a potential chemotherapeutic agent .
Enzyme Inhibition
Compound A has shown promising results as an inhibitor of several key enzymes:
- Prolyl Hydroxylase : Inhibition leads to stabilization of HIFs, promoting angiogenesis and metabolic adaptation under hypoxic conditions.
- Cyclooxygenase (COX) : It exhibits moderate inhibitory effects on COX enzymes, which are implicated in inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | Cytotoxicity | |
| SW480 | Cytotoxicity | ||
| A549 | Cytotoxicity | ||
| Enzyme Inhibition | Prolyl Hydroxylase | Inhibition | |
| COX | Moderate inhibition |
Case Study
In a notable case study, compound A was administered to MCF-7 cells, resulting in a significant reduction in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through the activation of caspase pathways. Additionally, Western blot analyses revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment with compound A .
Q & A
Q. How do conformational dynamics impact reactivity in catalytic or supramolecular systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
